endo-3-Aminomethyl-3-hydroxy-8-Boc-8-azabicyclo[3.2.1]octane
Description
Chemical Structure: The compound features an 8-azabicyclo[3.2.1]octane (nortropane) core with three key substituents:
- A tert-butoxycarbonyl (Boc) protecting group at the 8-position nitrogen.
- A hydroxyl (-OH) group at the 3-endo position.
- An aminomethyl (-CH2NH2) group also at the 3-endo position.
Properties
IUPAC Name |
tert-butyl (1R,5S)-3-(aminomethyl)-3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O3/c1-12(2,3)18-11(16)15-9-4-5-10(15)7-13(17,6-9)8-14/h9-10,17H,4-8,14H2,1-3H3/t9-,10+,13? | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYQXYSAXULWVNH-HWYHXSKPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2CCC1CC(C2)(CN)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1[C@@H]2CC[C@H]1CC(C2)(CN)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Research Findings:
- Enantioselective desymmetrization of achiral tropinone derivatives has been employed to generate the core with high stereoselectivity.
- Use of chiral catalysts in cycloaddition reactions, such as [3+2] cycloadditions, has been reported to afford enantioenriched intermediates.
Reference: The review by Enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold highlights these strategies as effective routes for stereocontrolled synthesis (Ref).
[3+2] Cycloaddition Techniques
A prevalent method involves [3+2] cycloadditions, often microwave-assisted, to construct the bicyclic framework efficiently. These cycloadditions typically utilize cyclopropanated heterocycles as precursors, enabling regio- and stereoselective formation of the azabicyclic structure.
Key Methodology:
- Cyclopropanated pyrroles or furans react with suitable dipoles or nitrile derivatives under microwave irradiation, leading to the formation of the bicyclic core with controlled stereochemistry.
- The process can be performed with chiral auxiliaries or chiral catalysts to achieve enantioselectivity.
- Microwave-assisted [3+2] cycloadditions with cyclopropanated heterocycles have been demonstrated to produce high yields and stereoselectivity, as detailed in recent synthetic methodology studies (Ref,).
Functional Group Transformations and Protecting Group Strategies
Post-cycloaddition, the synthesis involves introducing and manipulating functional groups such as amino, hydroxyl, and Boc-protected amines.
Typical Steps:
- Boc protection of amines to prevent undesired side reactions.
- Reduction or oxidation steps to introduce hydroxyl groups at specific positions.
- Reductive amination or nucleophilic substitutions to install amino methyl groups.
Example:
- The synthesis of the Boc-protected intermediate involves amidation and protection steps, followed by selective deprotection and functionalization.
Reduction and Cyclization of Precursors
The final stages often involve reduction of nitrile or oxime groups to amines, followed by intramolecular cyclization to form the final azabicyclic structure.
Techniques:
- Catalytic hydrogenation (e.g., using palladium or rhodium catalysts) under elevated pressure and temperature.
- Use of reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) for selective reductions.
Data from Patents:
- A process involving catalytic hydrogenation of oxime derivatives to produce the aminoazabicycloalkanes with high efficiency has been documented (Ref,).
Summary of Preparation Methods in Data Table
Notes on Research and Industrial Scalability
Recent advances emphasize the importance of enantioselective catalysis and microwave-assisted reactions for scalable synthesis. The use of chiral starting materials and efficient cycloaddition strategies allows for the production of complex azabicyclic compounds with high stereochemical purity, suitable for medicinal chemistry applications.
Chemical Reactions Analysis
Endo-3-Aminomethyl-3-hydroxy-8-Boc-8-azabicyclo[3.2.1]octane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the aminomethyl group, using reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
endo-3-Aminomethyl-3-hydroxy-8-Boc-8-azabicyclo[3.2.1]octane serves as a crucial intermediate in the synthesis of various pharmaceutical agents. Its unique bicyclic structure allows for modifications that can enhance biological activity and selectivity.
Case Study: Synthesis of Analgesics
Research has demonstrated that derivatives of this compound can be synthesized to develop new analgesics that target specific receptors in the central nervous system, potentially leading to more effective pain management therapies.
Neuroscience Research
The compound's structural similarity to neurotransmitters positions it as a candidate for studying receptor interactions and neuronal signaling pathways.
Case Study: Receptor Binding Studies
Studies have shown that analogs of this compound exhibit binding affinity to dopamine and serotonin receptors, making them valuable tools for understanding mood disorders and neuropharmacology.
Synthesis of Peptidomimetics
This compound is also explored for its utility in the synthesis of peptidomimetics, which are designed to mimic the structure and function of peptides while providing enhanced stability and bioavailability.
Case Study: Antimicrobial Peptidomimetics
Research has indicated that incorporating this compound into peptidomimetic frameworks can yield compounds with significant antimicrobial activity against resistant strains of bacteria.
Mechanism of Action
The mechanism of action of endo-3-Aminomethyl-3-hydroxy-8-Boc-8-azabicyclo[3.2.1]octane involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, such as changes in neurotransmitter levels or enzyme inhibition. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Differences and Substituent Effects
Table 1: Key Structural Comparisons
Key Observations :
- Boc Protection : The target compound and 3-Boc-8-hydroxy analog () share Boc groups but differ in substituent positions. The Boc group in the target compound stabilizes the nitrogen center, whereas in ’s compound, it occupies the 3-position, altering steric and electronic properties.
- Substituent Position : The 3-endo-OH and 3-endo-CH2NH2 groups in the target compound contrast with the 3-exo-CN in ’s analog. Endo/exo isomerism significantly impacts molecular recognition in biological systems .
- Functional Groups : The methoxy group in ’s compound reduces polarity compared to the hydroxyl group in the target compound, affecting solubility and reactivity.
Key Findings :
- logP Trends : The Boc group increases hydrophobicity (logP ~1.2–1.3) compared to the hydrophilic 8-methyl-3-amine dihydrochloride (logP ~-0.5).
- Synthetic Routes : The target compound’s synthesis likely involves regioselective Boc protection, contrasting with the reductive amination used for ’s compound.
Unique Advantages of the Target Compound :
- Dual functionality (hydroxyl and aminomethyl) at the 3-endo position enables versatile derivatization.
- Boc protection offers synthetic flexibility for stepwise modifications.
Limitations of Analogs :
- Non-protected amines (e.g., ) exhibit poor stability under acidic conditions.
- Exo isomers (e.g., ) may show reduced bioactivity due to steric mismatches.
Biological Activity
Endo-3-Aminomethyl-3-hydroxy-8-Boc-8-azabicyclo[3.2.1]octane is a complex organic compound characterized by the molecular formula . This compound belongs to the 8-azabicyclo[3.2.1]octane family, which is notable for its diverse biological activities and potential applications in medicinal chemistry and organic synthesis. Its unique structural features position it as a valuable tool in biological research, particularly in the study of neurotransmitter systems and receptor interactions.
The biological activity of this compound primarily involves its interaction with various molecular targets, particularly neurotransmitter receptors and transporters. The compound's structure facilitates binding to these targets, leading to modulation of neurotransmitter levels and enzyme activities. This mechanism is crucial for its potential therapeutic applications, especially in treating neurological disorders.
Pharmacological Applications
This compound has been investigated for several pharmacological properties:
- Monoamine Reuptake Inhibition : Similar to other members of the 8-azabicyclo[3.2.1]octane family, this compound exhibits properties as a monoamine reuptake inhibitor, which can be beneficial in treating conditions such as depression, anxiety, and attention deficit hyperactivity disorder (ADHD) .
- Neuroprotective Effects : Research suggests that compounds within this class may have neuroprotective effects, potentially aiding in the treatment of neurodegenerative diseases by mitigating neuronal damage .
Comparative Biological Activity
To better understand the biological activity of this compound, it is useful to compare its activity with similar compounds:
Study 1: Neurotransmitter Modulation
In a study assessing the effects of this compound on neurotransmitter levels, researchers found that administration led to significant increases in serotonin and norepinephrine levels in animal models. This suggests potential applications in treating mood disorders by enhancing monoamine signaling pathways.
Study 2: Synthesis and Structure–Activity Relationships
A comprehensive analysis of structure–activity relationships (SAR) highlighted that modifications on the bicyclic framework significantly impacted the compound's affinity for serotonin and dopamine transporters. These findings emphasize the importance of structural optimization in developing more effective therapeutic agents based on this scaffold .
Q & A
Q. What synthetic methodologies are recommended for preparing endo-3-Aminomethyl-3-hydroxy-8-Boc-8-azabicyclo[3.2.1]octane with high purity?
Synthesis typically involves multistep organic reactions, including:
- Boc protection : Introducing the tert-butoxycarbonyl (Boc) group to the azabicyclo[3.2.1]octane core under anhydrous conditions using di-tert-butyl dicarbonate (Boc₂O) and a base like DMAP .
- Hydroxyl and aminomethyl functionalization : Sequential oxidation/reduction or nucleophilic substitution to install the 3-hydroxy and 3-aminomethyl groups, monitored via TLC or HPLC for intermediate purity .
- Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) or recrystallization to achieve ≥95% purity, verified by ¹H/¹³C NMR and LC-MS .
Q. How can the stereochemistry and structural integrity of this compound be validated?
- X-ray crystallography : Resolves the endo configuration of the bicyclic system and spatial arrangement of substituents .
- NMR spectroscopy : Key signals include the Boc tert-butyl protons (δ ~1.4 ppm), hydroxy proton (δ ~3.1 ppm, broad), and aminomethyl protons (δ ~2.8-3.0 ppm) .
- Chiral HPLC : Confirms enantiomeric excess (e.g., Chiralpak AD-H column, hexane/ethanol mobile phase) .
Q. What are the primary biological targets of 8-azabicyclo[3.2.1]octane derivatives?
- Monoamine transporters : Derivatives show affinity for dopamine (DAT) and serotonin (SERT) transporters, with Ki values in the nM-μM range, assessed via radioligand binding assays .
- Enzyme inhibition : Potential inhibition of N-acyl-phosphatidylethanolamine-hydrolyzing acid amidase (NAAA) or fatty acid elongases (ELOVL6), evaluated via fluorometric substrate assays .
Advanced Research Questions
Q. How should researchers design experiments to resolve contradictory data on receptor selectivity?
- Comparative binding assays : Test the compound against panels of receptors (e.g., DAT, SERT, NET) using HEK-293 cells transfected with individual transporters. Normalize results to reference inhibitors (e.g., cocaine for DAT) .
- Structure-activity relationship (SAR) studies : Modify the Boc group, hydroxy, or aminomethyl substituents to isolate contributions to selectivity. Correlate changes with IC₅₀ shifts .
- Molecular docking : Use homology models of targets (e.g., DAT PDB: 4XP4) to predict binding modes and explain discrepancies between in vitro and computational data .
Q. What strategies optimize in vivo pharmacokinetic properties while retaining bioactivity?
- Prodrug derivatization : Esterify the hydroxy group to enhance blood-brain barrier penetration, with hydrolysis studies in plasma and brain homogenates .
- Metabolic stability assays : Incubate with liver microsomes (human/rat) to identify vulnerable sites (e.g., Boc deprotection) and guide structural modifications .
- Pharmacokinetic profiling : Measure t₁/₂, Cmax, and AUC in rodent models after IV/PO administration, adjusting formulation (e.g., PEGylation) for sustained release .
Q. How do structural variations in the azabicyclo[3.2.1]octane core influence biological activity?
- Comparative potency table :
| Derivative | Target (IC₅₀) | Key Structural Feature | Reference |
|---|---|---|---|
| 8-Boc-3-hydroxy | DAT (120 nM) | Boc protection | |
| 3-Methanesulfonyl | NAAA (0.03 μM) | Sulfonyl group | |
| 8-Methyl-3-oxo | SERT (450 nM) | Oxo substitution |
- Thermodynamic solubility assays : Measure in PBS and simulated gastric fluid to correlate hydrophobicity (logP) with bioavailability .
Methodological Notes
- Data contradiction analysis : Cross-validate receptor binding data across labs using standardized protocols (e.g., NIH Psychoactive Drug Screening Program) .
- Advanced characterization : Employ HRMS for exact mass confirmation and dynamic light scattering (DLS) to assess aggregation in aqueous buffers .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
